molecular formula C23H25N5O7 B1266303 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline CAS No. 67482-93-3

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline

Cat. No. B1266303
CAS RN: 67482-93-3
M. Wt: 483.5 g/mol
InChI Key: ZCZHTWBKBLMIQM-OALUTQOASA-N
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Description

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline is a chemical compound with the molecular formula C23H25N5O7 . It is also known by other names such as ABZ-GLY-4-NITRO-PHE-PRO-OH and Abz-Gly-p-nitro-Phe-Pro-OH . This compound is a substrate for the fluorescent assay of angiotensin I-converting enzyme and of the bacterial dipeptidyl carboxypeptidase from Escherichia coli .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminobenzoyl group, a glycyl group, a 4-nitro-L-phenylalanyl group, and an L-proline group . The exact 3D conformer and 2D structure can be found in databases like PubChem .

Scientific Research Applications

Biochemistry

In biochemistry, ABZ-GLY-4-NITRO-PHE-PRO-OH is primarily used as a fluorogenic substrate for the angiotensin I-converting enzyme (ACE) . This application is crucial for studying the enzyme’s role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Pharmacology

Pharmacologically, this compound serves as a tool to investigate ACE inhibitors, which are commonly prescribed for hypertension and heart failure . By observing the enzymatic cleavage and subsequent fluorescence, researchers can screen for potential ACE inhibitory drugs.

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to emit fluorescence upon enzymatic reaction makes it a valuable asset for developing new diagnostic methods and therapeutic agents . It aids in the quantification and visualization of enzyme activity in various biological samples.

Analytical Chemistry

Analytical chemists utilize ABZ-GLY-4-NITRO-PHE-PRO-OH for its FRET (Fluorescence Resonance Energy Transfer) properties . It’s used to measure protease activity, which is essential in understanding protein function and structure in complex biological systems.

Organic Synthesis

The compound’s synthetic versatility allows it to be used in organic synthesis as a building block for more complex molecules . Its structural components can be modified to create new compounds with desired properties.

Enzymology

ABZ-GLY-4-NITRO-PHE-PRO-OH: is used in enzymology to study the kinetics and inhibition of ACE, providing insights into the enzyme’s mechanism of action and its role in various physiological processes .

Peptide Research

This compound is also significant in peptide research, where it can be used to study peptide bond formation and cleavage, as well as the stability and folding of peptide chains .

Mechanism of Action

properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZHTWBKBLMIQM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986863
Record name N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67482-93-3
Record name N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67482-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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